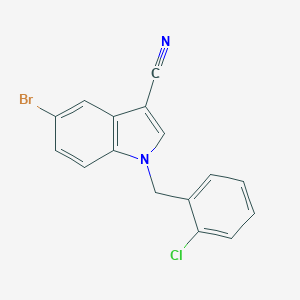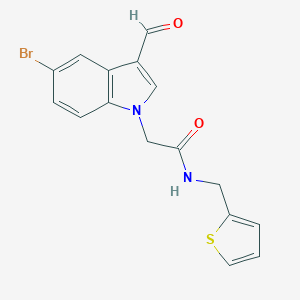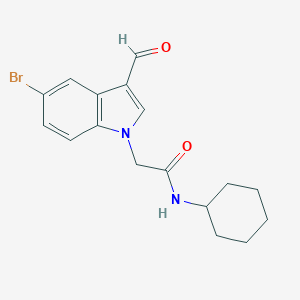![molecular formula C24H20Cl2N4O5 B297513 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297513.png)
2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, N-(2-methoxyphenyl)-2-[[2-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylene]hydrazinecarboxamide.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell division and growth. This may explain its potential anti-cancer properties.
Biochemical and Physiological Effects
Studies have shown that 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can have biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One direction is to further investigate its potential as an anti-cancer drug. This could include studies to determine its efficacy in animal models and clinical trials in humans. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on understanding its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound.
Métodos De Síntesis
The synthesis of 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves several steps. The first step is the reaction of 3,5-dichloroaniline with ethyl 2-bromoacetate to form ethyl 2-(3,5-dichloroanilino)-2-oxoacetate. This intermediate is then reacted with 2-(2-hydroxyphenyl)benzaldehyde to form 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-hydroxyphenyl)-2-oxoacetamide. Finally, this compound is reacted with 2-methoxyaniline to form 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide.
Aplicaciones Científicas De Investigación
2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C24H20Cl2N4O5 |
|---|---|
Peso molecular |
515.3 g/mol |
Nombre IUPAC |
N//'-[(E)-[2-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C24H20Cl2N4O5/c1-34-21-9-5-3-7-19(21)29-23(32)24(33)30-27-13-15-6-2-4-8-20(15)35-14-22(31)28-18-11-16(25)10-17(26)12-18/h2-13H,14H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-13+ |
Clave InChI |
UOLFZKGSDNVRJE-UVHMKAGCSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)



